REACTION_SMILES
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[Br:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[Br:1][c:2]1[cH:3][c:4]([F:9])[c:5]([OH:8])[cH:6][cH:7]1.[C:10](=[O:11])([O-:12])[O-:13].[CH3:24][C:25]([CH2:26][CH3:27])=[O:28].[K+:14].[K+:15]>>[Br:1][c:2]1[cH:3][c:4]([F:9])[c:5]([O:8][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Br)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Fc1cc(Br)ccc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |